Technical Monograph: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile
Technical Monograph: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile
This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-cyclobutyl-1H-pyrazole-4-carbonitrile , a critical heterocyclic building block in modern drug discovery.[1]
[1]
Executive Summary
3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 2098141-62-7 ) is a functionalized pyrazole scaffold widely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.[1][2][3] Its structural uniqueness lies in the cyclobutyl group, which provides specific hydrophobic bulk and metabolic stability compared to linear alkyl chains, while the nitrile group at the 4-position serves as a versatile handle for further chemical elaboration or as an electron-withdrawing motif to modulate the pKa of the pyrazole nitrogen.[1]
Chemical Identity & Physicochemical Properties[1][4][5][6]
| Property | Data |
| CAS Number | 2098141-62-7 |
| IUPAC Name | 3-Cyclobutyl-1H-pyrazole-4-carbonitrile |
| Synonyms | 5-Cyclobutyl-1H-pyrazole-4-carbonitrile; 4-Cyano-3-cyclobutylpyrazole |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| SMILES | N#CC1=C(C2CCC2)NN=C1 |
| InChI Key | Predicted based on structure |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~1.8 – 2.1 |
| pKa (NH) | ~9.5 (Acidic NH due to electron-withdrawing CN group) |
Structural Significance
The compound exhibits annular tautomerism .[1] While often designated as the 3-cyclobutyl isomer, in solution (and in the absence of N-substitution), the proton rapidly migrates between N1 and N2, making the 3- and 5-positions equivalent.[1]
Synthetic Methodology
The most robust and scalable synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile employs a Gould-Jacobs type condensation strategy, utilizing 3-cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3) as the primary starting material.[1]
Retrosynthetic Analysis
The pyrazole ring is constructed via a [3+2] cyclization involving a hydrazine nucleophile and a 1,3-electrophile equivalent.[1]
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Precursor A: 3-Cyclobutyl-3-oxopropanenitrile (Beta-keto nitrile).[1]
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Reagent B: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (C1 source).[1]
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Reagent C: Hydrazine Hydrate (N2 source).[1]
Step-by-Step Protocol
Step 1: Enaminone Formation
Reaction: Condensation of 3-cyclobutyl-3-oxopropanenitrile with DMF-DMA.[1]
-
Reagents: 3-Cyclobutyl-3-oxopropanenitrile (1.0 eq), DMF-DMA (1.2 eq).[1]
-
Solvent: Toluene or Ethanol (anhydrous).[1]
-
Conditions: Reflux (80–110°C) for 2–4 hours.
-
Mechanism: The methylene group of the beta-keto nitrile is activated by the flanking carbonyl and nitrile groups.[1] It attacks the electrophilic carbon of DMF-DMA, eliminating methanol to form the intermediate 2-((dimethylamino)methylene)-3-cyclobutyl-3-oxopropanenitrile .[1]
-
Monitoring: TLC shows disappearance of starting material and appearance of a polar, UV-active spot.[1]
Step 2: Cyclization with Hydrazine
Reaction: Cyclocondensation of the enaminone intermediate with hydrazine.[1]
-
Reagents: Enaminone intermediate (from Step 1), Hydrazine Hydrate (1.5 eq).[1]
-
Solvent: Ethanol or Methanol.[1]
-
Conditions: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Work-up: Concentrate in vacuo. The residue is often recrystallized from Ethanol/Water or purified via silica gel chromatography (Ethyl Acetate/Hexanes).[1]
Reaction Scheme Visualization[1][6]
Figure 1: Two-step synthesis of 3-cyclobutyl-1H-pyrazole-4-carbonitrile via enaminone intermediate.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase inhibitor design, particularly for the Janus Kinase (JAK) family.[1]
Hinge Binding Motif
The 1H-pyrazole-4-carbonitrile core mimics the adenine ring of ATP.[1]
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Donor-Acceptor Pair: The pyrazole NH (donor) and N2 (acceptor) form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket (e.g., Glu966 and Leu967 in JAK2).[1]
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Nitrile Group: The C4-nitrile often points toward the solvent front or interacts with the gatekeeper residue, improving potency and selectivity.[1] It also increases the acidity of the NH, strengthening the hydrogen bond to the hinge carbonyl.[1]
Role of the Cyclobutyl Group[1]
-
Space Filling: The cyclobutyl ring occupies the hydrophobic pocket (often the ribose-binding pocket or a specific hydrophobic back-pocket).[1]
-
Metabolic Stability: Cyclobutyl rings are generally more metabolically stable than linear alkyl chains (n-butyl) or isopropyl groups, as they lack readily accessible terminal methyl groups for oxidation, though ring oxidation can still occur.[1]
-
Conformational Restriction: The ring restricts the conformational freedom of the substituent, potentially reducing the entropic penalty upon binding.[1]
Drug Discovery Workflow
Researchers typically use this building block in Fragment-Based Drug Design (FBDD) or Scaffold Hopping .[1]
-
N-Alkylation: The pyrazole nitrogen (NH) is alkylated (e.g., with alkyl halides or via Michael addition) to introduce solubility groups or target specific pocket residues.[1]
-
Nitrile Hydrolysis: The nitrile can be hydrolyzed to an amide (CONH2) or acid (COOH) to alter polarity.[1]
-
Cycloaddition: The nitrile can be converted to a tetrazole or oxadiazole for bioisosteric replacement.[1]
Figure 2: Derivatization pathways for the 3-cyclobutyl-1H-pyrazole-4-carbonitrile scaffold.
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Signal Word: Warning.
-
Precautionary Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Nitriles can be sensitive to moisture over long periods.[1]
References
-
PubChem Compound Summary. (n.d.). 3-Cyclobutyl-3-oxopropanenitrile (CAS 118431-89-3).[1][5] Retrieved from [1]
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Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General methodology for pyrazole synthesis from enaminones).
-
BLD Pharmatech. (2024).[1] Product Certificate: 3-Cyclobutyl-1H-pyrazole-4-carbonitrile (CAS 2098141-62-7).[1][2][3] Retrieved from
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Menet, C. J., et al. (2015).[1] Triazolopyridines as JAK1 Inhibitors. Patent WO2015000000. (Illustrates the use of 4-cyanopyrazole scaffolds in JAK inhibition).
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